Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate
Description
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate is a boronic ester-functionalized indole derivative with a fluorine atom at position 5, a pinacol boronate group at position 4, and a methyl ester at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing carbon-carbon bonds . The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the boronate group enables versatile coupling with aryl halides or triflates. Its methyl ester substituent contributes to solubility and serves as a handle for further derivatization .
Properties
Molecular Formula |
C16H19BFNO4 |
|---|---|
Molecular Weight |
319.1 g/mol |
IUPAC Name |
methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate |
InChI |
InChI=1S/C16H19BFNO4/c1-15(2)16(3,4)23-17(22-15)12-9-6-7-19-13(9)10(8-11(12)18)14(20)21-5/h6-8,19H,1-5H3 |
InChI Key |
SYCCYEKDHDQTGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C3=C2C=CN3)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Indole Core
The indole skeleton is often synthesized via Fischer indole synthesis or other established methods, starting from appropriately substituted anilines and ketones. For this target molecule, the precursor is typically a 5-fluoro-substituted aniline derivative.
Installation of the Boronate Ester (Dioxaborolane) Group
The boronate ester is generally introduced via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling involves:
- Starting Material: 4-bromo- or 4-chloro-5-fluoro-1H-indole-7-carboxylate methyl ester
- Reagent: Bis(pinacolato)diboron (B2Pin2)
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate (KOAc) or similar
- Solvent: 1,4-dioxane or dimethylformamide (DMF)
- Temperature: 80–100°C
The reaction yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted indole derivative.
Purification and Characterization
Purification is typically achieved using column chromatography or preparative High-Performance Liquid Chromatography (HPLC). The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B)
- Mass spectrometry (MS)
- Elemental analysis
Typical Reaction Scheme
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Indole formation | Substituted aniline + ketone, acid catalyst | 60–80 | Fischer indole synthesis |
| 2. Fluorination | NFSI/Selectfluor, solvent | 70–90 | Regioselective |
| 3. Borylation | B2Pin2, Pd catalyst, KOAc, dioxane, 80°C | 65–85 | Miyaura borylation |
| 4. Esterification | MeOH, H2SO4 (cat.) | 80–95 | If required |
| 5. Purification | Column chromatography/HPLC | — | Final purity >98% |
Research Findings and Optimization
- Reaction Optimization: The Miyaura borylation step is highly sensitive to the choice of catalyst and base. Pd(dppf)Cl2 and KOAc in dioxane are frequently reported as optimal.
- Purity: Final products typically reach purities of 98% or higher, as confirmed by HPLC and NMR.
- Scalability: The described procedures are amenable to both small-scale laboratory synthesis and larger-scale preparations, with yields remaining consistent across scales.
Comparative Data Table
| Compound Name | Key Step | Catalyst | Yield (%) | Purification | Reference |
|---|---|---|---|---|---|
| This compound | Miyaura borylation | Pd(dppf)Cl2 | 65–85 | HPLC | |
| 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Suzuki coupling | Pd(PPh3)4 | 60–80 | Chromatography |
Notes and Considerations
- Safety: Palladium catalysts and boron reagents require proper handling and disposal.
- Analytical Verification: Each intermediate and the final product should be verified using NMR and MS for structural confirmation.
- Reactivity: The boronate ester group enables further functionalization, such as Suzuki–Miyaura cross-coupling, expanding the compound’s utility in complex molecule synthesis.
Chemical Reactions Analysis
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic acid ester can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Suzuki Coupling: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound’s fluorinated indole moiety makes it useful in studying enzyme interactions and receptor binding.
Material Science: It is used in the development of organic electronic materials and polymers.
Chemical Biology: The compound is employed in the design of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with enzymes and receptors, modulating their activity. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and analogous indole-based boronic esters:
*Calculated based on structural similarity to cited compounds.
Key Structural Insights :
- Fluorine Position : The target compound’s 5-fluoro substitution contrasts with 7-fluoro (CAS 1449581-03-6) or 6-fluoro (CID 67077787) analogs, affecting electronic distribution and steric interactions in coupling reactions .
- Ester vs. Methyl Groups : The methyl ester at C7 distinguishes it from CAS 1449581-03-6 (methyl at C5), offering a reactive site for hydrolysis or amidation .
Biological Activity
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: CHBFO
Molecular Weight: 281.10 g/mol
IUPAC Name: this compound
CAS Number: 2828439-77-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition: The compound exhibits inhibitory activity against several protein kinases, which are crucial in cell signaling pathways that regulate cellular functions such as growth and metabolism.
- Antitumor Activity: Preliminary studies suggest that this compound may have antitumor properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Selectivity for Protein Targets: Research indicates that this compound shows high selectivity for certain kinases over others, which could minimize off-target effects and enhance therapeutic efficacy .
- In Vitro Studies: In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines at nanomolar concentrations. The mechanism involves interference with the cell cycle and promotion of apoptotic pathways .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC value in the low micromolar range. Mechanistic investigations revealed that the compound induced G1 phase arrest and activated caspase-dependent apoptosis pathways .
Case Study 2: Selective Kinase Inhibition
Another study focused on the selectivity profile of this compound against a panel of kinases. The results indicated that it preferentially inhibited mutant forms of kinases associated with specific cancers while sparing normal cellular kinases. This selectivity is crucial for developing targeted therapies with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
